2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol
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Overview
Description
2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol is a complex organic compound that features a bromine atom, a methoxy group, and a pyridinylpiperazine moiety attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol typically involves multiple steps, starting with the bromination of a methoxyphenol derivative. The brominated intermediate is then subjected to a nucleophilic substitution reaction with a pyridinylpiperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane and methanol, and the reactions are typically carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve standard laboratory techniques such as refluxing and stirring at controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atom with an amine would yield an aminated derivative.
Scientific Research Applications
2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The pyridinylpiperazine moiety is known to interact with various biological targets, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: This compound shares the bromine and pyridinyl groups but differs in the rest of the structure.
N-(pyridin-2-yl)amides: These compounds also contain the pyridinyl group and are used in similar applications.
Uniqueness
2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group and the pyridinylpiperazine moiety makes it particularly versatile for various applications.
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2/c1-23-15-11-13(10-14(18)17(15)22)12-20-6-8-21(9-7-20)16-4-2-3-5-19-16/h2-5,10-11,22H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTVKPNMDIYJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=CC=N3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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